5-Carboxy-N-phenyl-2-1H-pyridone-d5 5-Carboxy-N-phenyl-2-1H-pyridone-d5 5-Carboxy-N-phenyl-2-1H-Pyridone-d5 is a deuterated metabolite of Pirfenidone which is an inhibitor of TGF-β production and TGF-β. stimulated collagen production.
Brand Name: Vulcanchem
CAS No.: 1020719-24-7
VCID: VC0196682
InChI: InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O
Molecular Formula: C12H4D5NO3
Molecular Weight: 220.24

5-Carboxy-N-phenyl-2-1H-pyridone-d5

CAS No.: 1020719-24-7

Cat. No.: VC0196682

Molecular Formula: C12H4D5NO3

Molecular Weight: 220.24

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Carboxy-N-phenyl-2-1H-pyridone-d5 - 1020719-24-7

CAS No. 1020719-24-7
Molecular Formula C12H4D5NO3
Molecular Weight 220.24
IUPAC Name 6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)/i1D,2D,3D,4D,5D
SMILES C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O

Chemical Identity and Classification

5-Carboxy-N-phenyl-2-1H-pyridone-d5 is classified as a deuterium-labeled compound that serves as a metabolite of Pirfenidone. It is characterized by the substitution of five hydrogen atoms with deuterium atoms on the phenyl ring of the parent compound. The compound is primarily utilized in research contexts, particularly in pharmaceutical toxicology and proteomics studies.

The compound carries several identifiers that facilitate its recognition in scientific databases and literature. Its unique Chemical Abstracts Service (CAS) number is 1020719-24-7, which distinguishes it from its non-deuterated counterpart (CAS: 77837-08-2) . In the PubChem database, it is registered under the identifier 58566826, providing researchers with a standardized reference point for accessing information about this compound .

Nomenclature and Synonyms

SynonymReference
1,6-Dihydro-6-oxo-1-(phenyl-d5)-3-pyridinecarboxylic Acid
6-Oxo-1-(phenyl-d5)-1,6-dihydropyridine-3-carboxylic Acid
3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(phenyl-2,3,4,5,6-d5)-
6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid

These alternative designations reflect different naming conventions and emphasize various structural aspects of the molecule, providing flexibility in how researchers may refer to this compound in different contexts.

Structural Characteristics and Physical Properties

The molecular structure of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 is characterized by a pyridone ring with a carboxyl group at position 5 and a deuterated phenyl ring attached to the nitrogen atom. This unique arrangement contributes to its stability and utility as an analytical standard.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that define its behavior in various experimental contexts. These properties are summarized in the following table:

PropertyValueReference
Molecular FormulaC12H4D5NO3
Molecular Weight220.24 g/mol
Accurate Mass220.0896
Physical StateNeat (solid)
Standard Purity>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

The compound's molecular formula indicates the presence of 12 carbon atoms, 4 hydrogen atoms, 5 deuterium atoms, 1 nitrogen atom, and 3 oxygen atoms, reflecting its complex structure and the deuterium labeling that distinguishes it from its non-deuterated analog .

Structural Representation

The structural representation of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 can be described using standardized notations such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide unambiguous descriptions of its molecular structure:

Notation TypeRepresentationReference
SMILES[2H]c1c([2H])c([2H])c(N2C=C(C=CC2=O)C(=O)O)c([2H])c1[2H]
InChIInChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)/i1D,2D,3D,4D,5D

These representations allow for the precise communication of the compound's structure across different chemical databases and research contexts, facilitating its identification and study by researchers worldwide.

Applications in Research

The primary applications of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 are in research contexts, particularly in pharmaceutical development and analytical chemistry. Its use extends across multiple scientific disciplines, reflecting its versatility as a research tool.

Analytical Standards and Pharmaceutical Research

As a stable isotope-labeled compound, 5-Carboxy-N-phenyl-2-1H-pyridone-d5 serves as an analytical standard in various research applications:

  • It is used to study the metabolism and pharmacokinetics of Pirfenidone, providing insights into how this drug is processed in the body.

  • The compound facilitates the development of new medications for kidney diseases, particularly in patients with diabetes.

  • Its deuterium labeling makes it an ideal internal standard for mass spectrometry analyses, allowing researchers to quantify the non-deuterated metabolite in biological samples with high precision .

Toxicology and Proteomics Applications

Beyond its use as an analytical standard, the compound has applications in:

  • Pharmaceutical toxicology studies, where it helps researchers understand the potential toxicity profiles of Pirfenidone and related compounds.

  • Proteomics research, where stable isotope-labeled compounds are valuable tools for protein quantification and analysis.

These diverse applications highlight the importance of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 in advancing our understanding of drug metabolism and developing more effective therapeutic approaches for kidney diseases in diabetic patients.

While the search results provide limited information about specific research findings related to 5-Carboxy-N-phenyl-2-1H-pyridone-d5, they do mention a reference by Kehrer, J., et al. in Toxicology Letters, volume 90, page 125 . This suggests that the compound has been discussed in the scientific literature in the context of toxicological studies.

The limited explicit research findings in the search results reflect the specialized nature of this compound as an analytical tool rather than a primary subject of research itself. Its value lies in its utility for studying the properties and behavior of Pirfenidone, which has more extensive clinical applications and research interest.

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